3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT
3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT
Brand Name:
Vulcanchem
CAS No.:
16031-83-7
VCID:
VC0103501
InChI:
InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
SMILES:
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
Molecular Formula:
C16H22N2O5
Molecular Weight:
322.36 g/mol
3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT
CAS No.: 16031-83-7
Main Products
VCID: VC0103501
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol
CAS No. | 16031-83-7 |
---|---|
Product Name | 3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT |
Molecular Formula | C16H22N2O5 |
Molecular Weight | 322.36 g/mol |
IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl)ethylazanium;6-hydroxy-6-oxohexanoate |
Standard InChI | InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) |
Standard InChIKey | QUDKLAIWRJDCMU-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O |
Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O |
Synonyms | serotonin adipinate |
PubChem Compound | 27644 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume